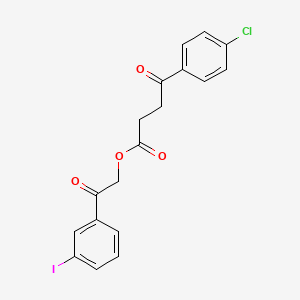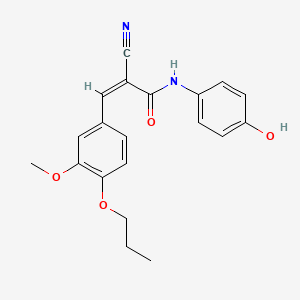
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methoxy-propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Functionalization of the Phenyl Rings: The hydroxy and methoxy-propoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, sodium methoxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine-containing derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the propoxy group.
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the hydroxy and methoxy-propoxy groups in (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-10-26-18-9-4-14(12-19(18)25-2)11-15(13-21)20(24)22-16-5-7-17(23)8-6-16/h4-9,11-12,23H,3,10H2,1-2H3,(H,22,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOFQYRUJJAC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)
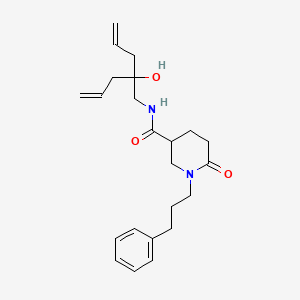
![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
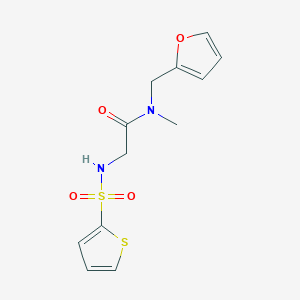
![(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5038230.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)
![ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate](/img/structure/B5038250.png)

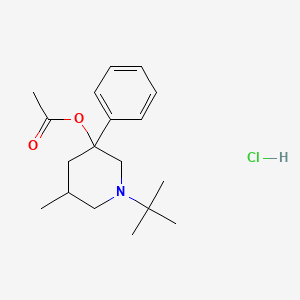
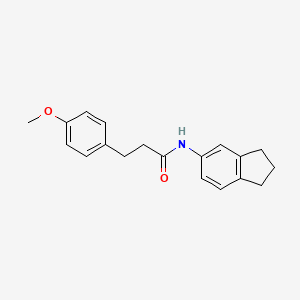
![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![2-(phenylsulfanyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
